Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Overview
Description
PMK ethyl glycidate, also known as ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, is an organic compound that serves as a critical chemical precursor in various industrial applications. It is commonly presented as a honey-like light yellow wax with a characteristic odor similar to aromatic esters. This compound is particularly notable for its role in the synthesis of pharmaceuticals, perfumes, and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMK ethyl glycidate typically involves a multi-step process. One common method starts with the reaction of piperonal with (carbethoxyethylidene)triphenylphosphorane in dichloromethane, which is stirred for 24 hours at room temperature. The resulting mixture is then concentrated under reduced pressure and purified by flash column chromatography to yield an olefin intermediate. This intermediate is further reacted with m-chloroperbenzoic acid in dichloromethane under reflux conditions for 24 hours to produce PMK ethyl glycidate .
Industrial Production Methods: Industrial production of PMK ethyl glycidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired quality of PMK ethyl glycidate .
Chemical Reactions Analysis
Types of Reactions: PMK ethyl glycidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structural arrangement, which includes an oxirane ring and a benzodioxole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMK ethyl glycidate can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Scientific Research Applications
PMK ethyl glycidate is widely used in scientific research due to its versatility as a chemical intermediate. Its applications span multiple fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Integral in the development of certain drugs, particularly those related to psychoactive substances.
Industry: Utilized in the production of perfumes, flavoring agents, and other specialty chemicals
Mechanism of Action
The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .
Comparison with Similar Compounds
PMK methyl glycidate: Similar in structure but with a methyl ester group instead of an ethyl ester.
3,4-Methylenedioxyphenylpropan-2-one (MDP2P): A precursor in the synthesis of MDMA, similar to PMK ethyl glycidate but lacks the oxirane ring.
Safrole: A natural compound used as a starting material for the synthesis of PMK and its derivatives
Uniqueness: PMK ethyl glycidate is unique due to its specific structural features, such as the oxirane ring and the benzodioxole moiety, which confer distinct reactivity and stability. These properties make it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILFEZHPXQINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307820 | |
Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28578-16-7 | |
Record name | NSC195099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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